molecular formula C15H17N3O2 B10999878 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B10999878
M. Wt: 271.31 g/mol
InChI Key: LCRYKOHXBIYEJZ-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is an organic compound that features a benzofuran ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Coupling of the Two Fragments: The benzofuran and pyrazole fragments are coupled using a suitable linker, such as a propanamide group, through an amide bond formation reaction. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzofuran or pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1-benzofuran-5-yl)propanamide: Lacks the pyrazole moiety, which may reduce its biological activity.

    N-(1-methyl-1H-pyrazol-4-yl)propanamide: Lacks the benzofuran ring, which may alter its interaction with biological targets.

Uniqueness

The combination of the benzofuran and pyrazole rings in 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide provides a unique structural framework that can interact with multiple biological targets. This dual functionality may enhance its potential as a therapeutic agent compared to similar compounds that lack one of these structural features.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methylpyrazol-4-yl)propanamide

InChI

InChI=1S/C15H17N3O2/c1-18-10-13(9-16-18)17-15(19)5-3-11-2-4-14-12(8-11)6-7-20-14/h2,4,8-10H,3,5-7H2,1H3,(H,17,19)

InChI Key

LCRYKOHXBIYEJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCC2=CC3=C(C=C2)OCC3

Origin of Product

United States

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